Cas no 2034235-34-0 (3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide)

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide structure
2034235-34-0 structure
商品名:3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide
CAS番号:2034235-34-0
MF:C17H20N4O2S
メガワット:344.431302070618
CID:5348276

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide 化学的及び物理的性質

名前と識別子

    • 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide
    • 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]propanamide
    • 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide
    • インチ: 1S/C17H20N4O2S/c1-12-15(13(2)23-20-12)3-4-17(22)18-7-9-21-8-5-16(19-21)14-6-10-24-11-14/h5-6,8,10-11H,3-4,7,9H2,1-2H3,(H,18,22)
    • InChIKey: PLNAHUNDRKNHFK-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC(=C1)C1C=CN(CCNC(CCC2C(C)=NOC=2C)=O)N=1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 24
  • 回転可能化学結合数: 7
  • 複雑さ: 425
  • トポロジー分子極性表面積: 101
  • 疎水性パラメータ計算基準値(XlogP): 2

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6502-7487-5mg
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide
2034235-34-0
5mg
$69.0 2023-09-08
Life Chemicals
F6502-7487-10mg
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide
2034235-34-0
10mg
$79.0 2023-09-08
Life Chemicals
F6502-7487-2mg
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide
2034235-34-0
2mg
$59.0 2023-09-08
Life Chemicals
F6502-7487-2μmol
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide
2034235-34-0
2μmol
$57.0 2023-09-08
Life Chemicals
F6502-7487-4mg
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide
2034235-34-0
4mg
$66.0 2023-09-08
Life Chemicals
F6502-7487-25mg
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide
2034235-34-0
25mg
$109.0 2023-09-08
Life Chemicals
F6502-7487-40mg
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide
2034235-34-0
40mg
$140.0 2023-09-08
Life Chemicals
F6502-7487-10μmol
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide
2034235-34-0
10μmol
$69.0 2023-09-08
Life Chemicals
F6502-7487-50mg
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide
2034235-34-0
50mg
$160.0 2023-09-08
Life Chemicals
F6502-7487-1mg
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide
2034235-34-0
1mg
$54.0 2023-09-08

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide 関連文献

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamideに関する追加情報

Introduction to 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide (CAS No. 2034235-34-0)

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide (CAS No. 2034235-34-0) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to a class of molecules that integrate multiple heterocyclic scaffolds, making it a promising candidate for further exploration in drug discovery and development.

The molecular structure of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide is characterized by the presence of an oxazole ring substituted with two methyl groups at the 3 and 5 positions, a pyrazole ring linked to a thiophene moiety, and an amide functional group. This complex arrangement of heterocycles suggests potential interactions with biological targets, which has prompted extensive investigation into its pharmacological properties.

In recent years, there has been growing interest in the development of multi-target directed ligands (MTDLs), which are designed to interact with multiple biological targets simultaneously. The structural features of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide make it an ideal candidate for this approach. The oxazole ring is known to exhibit bioactivity in various therapeutic areas, including anti-inflammatory and antimicrobial applications. Additionally, the pyrazole-thiophene combination has been shown to enhance binding affinity to certain enzymes and receptors.

Recent studies have highlighted the importance of heterocyclic compounds in drug discovery. The oxazole moiety, in particular, has been extensively studied for its role in modulating biological pathways. For instance, derivatives of oxazole have demonstrated efficacy in treating neurological disorders and infectious diseases. The presence of the dimethyl group at the 3 and 5 positions of the oxazole ring may further enhance its pharmacological activity by improving metabolic stability and bioavailability.

The pyrazole ring in 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3-(thiophen-3-yli)-1H-pyrazol-l -yl]ethyl}propanamide is another key structural feature that contributes to its potential biological activity. Pyrazole derivatives are known for their wide range of pharmacological effects, including anti-inflammatory, antiviral, and anticancer properties. The integration of a thiophene group into the pyrazole moiety further expands the spectrum of possible interactions with biological targets. Thiophene derivatives have been reported to exhibit significant activity against various diseases, making this compound a promising candidate for further investigation.

The amide functional group at the N-position of the molecule is another critical feature that influences its pharmacological properties. Amides are well-known for their ability to enhance binding affinity and selectivity towards biological targets. The presence of this amide group in 3-(3,5-dimethyl-l ,2 -oxazol -4 -yl)-N-{2-[3-(thiophen -3 -yli ) -1 H -pyrazol -l -yl]ethyl}propanamide suggests that it may interact with proteins and enzymes in a manner similar to other amide-based drugs.

Current research in medicinal chemistry focuses on developing novel compounds that can modulate multiple disease pathways simultaneously. The multifaceted nature of 3-(3 ,5-dimethyl-l ,2 -oxazol -4 -yl ) -N-{2-[ 3 -(thiophen - 3-yli ) -l H-pyraz ol-l -yl ] eth yl }propanamide makes it an attractive candidate for such studies. By targeting multiple biological pathways, this compound has the potential to offer therapeutic benefits that go beyond single-target drugs.

One of the most exciting aspects of this compound is its potential application in treating neurological disorders. Recent studies have shown that oxazole derivatives can modulate neurotransmitter systems involved in conditions such as Alzheimer's disease and Parkinson's disease. The presence of additional heterocyclic moieties in 3-( 3 ,5-dimeth yl-l ,2 -ox az ol-l4-y l ) -N-{ 2-[ 33( thi ophen-l-y l ) -l H-p y ra z ol-l-y l ] eth y l }propanamide may further enhance its ability to interact with these systems.

In addition to neurological disorders, this compound has also shown promise in treating inflammatory diseases. Inflammatory responses are mediated by various signaling pathways, many of which involve enzymes and receptors that can be targeted by heterocyclic compounds. The structural features of 3-( 33 ,5-dimeth yl-l ,2-o x az ol-l4-y l ) -N{-{ 22[33( thi ophen-l-y l ) ] eth y l }propanamide suggest that it may be able to modulate these pathways effectively.

The development of new drug candidates often involves extensive computational modeling and experimental validation. Advanced computational techniques such as molecular docking and virtual screening have been instrumental in identifying promising candidates like 33(35-dimeth yl-l ,2-o x az ol-l4-y l )}-N{-{22[33( thi ophen-l-y l ) ] eth y l }propanamide (CAS No .2034235340) . These techniques allow researchers to predict how a compound will interact with biological targets before conducting costly wet lab experiments.

Once a compound shows promise in computational studies , researchers proceed with experimental validation through various biochemical assays . These assays help determine whether the compound can indeed bind to its intended target(s) and whether it exhibits desired pharmacological effects . If initial results are positive , further studies are conducted to evaluate toxicity , pharmacokinetics , and other important parameters .

The journey from discovery to clinical application is long and challenging . However , compounds like 33(35-dimeth yl-l ,2-o x az ol-l4-y l )}-N{-{22[33( thi ophen-l-y l ) ] eth y l }propanamide (CAS No .2034235340) highlight the exciting possibilities that arise from interdisciplinary research . By combining insights from chemistry , biology , pharmacology , and computational science , researchers are paving the way for new treatments that could improve lives around the world.

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